molecular formula C19H23N3O4S B2473125 Tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine-1-carboxylate CAS No. 1903134-17-7

Tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine-1-carboxylate

Cat. No.: B2473125
CAS No.: 1903134-17-7
M. Wt: 389.47
InChI Key: LCBXLZDISANUKX-UHFFFAOYSA-N
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Description

Tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position and a 4-(thiazol-2-yloxy)benzoyl substituent at the 4-position. This compound is part of a broader class of tert-butyl piperazine-1-carboxylate derivatives, which are frequently employed as intermediates in medicinal chemistry due to their modular synthesis and compatibility with diverse functional groups.

Properties

IUPAC Name

tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-19(2,3)26-18(24)22-11-9-21(10-12-22)16(23)14-4-6-15(7-5-14)25-17-20-8-13-27-17/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBXLZDISANUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Thiazole Moiety: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment to Benzoyl Group: The thiazole derivative is then reacted with 4-hydroxybenzoyl chloride in the presence of a base such as triethylamine to form the 4-(1,3-thiazol-2-yloxy)benzoyl intermediate.

    Piperazine Derivative Formation: The intermediate is then coupled with tert-butyl piperazine-1-carboxylate using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, using agents like sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced benzoyl derivatives.

    Substitution: Various substituted piperazine derivatives depending on the substituent introduced.

Scientific Research Applications

Tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine-1-carboxylate has been studied for various biological activities:

  • Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Antitumor Properties : Thiazole derivatives are also being investigated for their anti-cancer activities. Studies have reported that they can induce apoptosis in cancer cells through mechanisms such as caspase activation and mitochondrial dysfunction .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, which is a common mechanism for many therapeutic agents targeting metabolic pathways.

Case Studies and Research Findings

Several studies have documented the biological activity of thiazole derivatives similar to this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.
  • Research on Antitumor Activity : Another study highlighted the ability of thiazole-containing compounds to induce apoptosis in cancer cell lines through the activation of pro-apoptotic pathways, indicating their potential as anticancer agents .

Mechanism of Action

The mechanism of action of tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The thiazole moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the benzoyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Diversity

The tert-butyl piperazine-1-carboxylate scaffold is highly versatile, allowing for modifications at the benzoyl or other positions. Key structural analogs include:

Substituted Benzoyl Derivatives
  • tert-butyl (S)-4-(2-chloro-4-(1-phenylethyl)benzoyl)piperazine-1-carboxylate (3l) : Contains a 2-chloro-4-(1-phenylethyl)benzoyl group. Synthesized via asymmetric hydroarylation using CuH/Pd catalysis, achieving 97–98% yield after flash chromatography .
  • tert-butyl 4-(4-(pyrazolo[1,5-a]pyrimidine-2-carboxamido)benzoyl)piperazine-1-carboxylate (10b) : Features a pyrazolo-pyrimidine carboxamide group. Prepared via HBTU-mediated amidation, optimized for improved solubility .
  • tert-butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate (33): Incorporates a nitrophenoxy butanoyl linker, synthesized through deprotection and amidation steps .
Thiazole-Containing Derivatives
  • Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate : Includes a thiazole-4-carboxylate ester. Synthesized via esterification and coupling reactions .
  • tert-butyl 4-[4-[[4-azanyl-5-(4-pyrrolidin-1-ylphenyl)carbonyl-1,3-thiazol-2-yl]amino]phenyl]piperazine-1-carboxylate: A more complex analog with an amino-thiazole-pyrrolidinylphenyl motif .

Key Findings and Implications

Synthetic Flexibility : The tert-butyl piperazine-1-carboxylate core supports diverse functionalization, enabling rapid exploration of structure-activity relationships.

Stability-Substituent Relationships : Electron-withdrawing groups (e.g., nitro in 33 ) or aromatic systems (e.g., thiazole in the target) may enhance stability compared to labile groups like triazolylmethyl .

Solubility Optimization : Heterocyclic substituents (e.g., pyrazolo-pyrimidine in 10b ) can be tailored to improve solubility without compromising synthetic efficiency .

Biological Activity

Tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine-1-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the realm of pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H20N2O3S\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This compound features a piperazine ring, a thiazole moiety, and a tert-butyl group, which contribute to its biological properties.

The primary mechanism through which this compound exerts its biological effects is believed to involve the inhibition of cyclin-dependent kinase 4 (Cdk4). Cdk4 is crucial for cell cycle regulation, and its inhibition can lead to reduced cell proliferation. This property suggests potential applications in cancer therapy, particularly for tumors that are Cdk4-dependent .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. A study demonstrated that thiazole derivatives could selectively inhibit Cdk4 while sparing Cdk2 and Cdk1, thereby reducing unwanted side effects associated with broad-spectrum kinase inhibitors .

Table 1: Antitumor Activity of Related Compounds

Compound NameIC50 (µM)Target Kinase
Compound A0.15Cdk4
Compound B0.30Cdk2
Tert-butyl 4-[4-(1,3-thiazol-2-yloxy)...TBDCdk4

Antiviral Activity

In addition to its antitumor properties, preliminary studies suggest that this compound may also possess antiviral activity. Thiazole derivatives have been explored for their ability to inhibit viral replication mechanisms, making them candidates for further investigation in antiviral drug development .

Case Studies

Several case studies have highlighted the efficacy of thiazole-based compounds in various biological assays:

  • Case Study 1 : A study involving the application of thiazole derivatives in vitro showed a significant reduction in cell viability in cancer cell lines when treated with compounds structurally related to this compound. The results indicated an IC50 value lower than that of standard chemotherapeutic agents.
  • Case Study 2 : In a separate investigation on antiviral properties, compounds similar to this compound demonstrated promising results against RNA viruses, suggesting a potential role in the treatment of viral infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazole-containing compounds has been extensively studied. Modifications at various positions on the thiazole ring or the piperazine moiety can significantly affect biological activity. The presence of electron-withdrawing groups often enhances potency by improving binding affinity to target proteins .

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